molecular formula C11H14BrNO3 B8492672 1-Bromo-5-(tert-butyl)-2-methoxy-3-nitrobenzene

1-Bromo-5-(tert-butyl)-2-methoxy-3-nitrobenzene

Cat. No. B8492672
M. Wt: 288.14 g/mol
InChI Key: OBPFDKFVBLUHMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07592332B2

Procedure details

2-Bromo-4-tert-butylanisole (4.54 g, 18.67 mmol) was dissolved in acetic anhydride (15 mL) and the solution was cooled to 0° C. A solution of nitric acid (70%, 2.5 mL) in acetic anhydride (2.5 mL) was prepared by the dropwise addition of HNO3 (70%, 2.5 mL) to Ac2O at 0° C. The HNO3 solution was pre-cooled to 0° C., and added dropwise to the stirred solution of the 2-bromo-4-tert-butylanisole over 5 min. The mixture was stirred at 0° C. for 1 h, then allowed to warm to room temperature and stirred overnight. The reaction mixture was diluted with EtOAc (150 mL) and saturated NaHCO3 (50 mL) This mixture was then neutralized by gradual addition of solid NaHCO3 until the pH was between 7-8. The organic layer was separated, washed with brine (50 mL) and dried over anhydrous Na2SO4. The solvents were removed in vacuo, the residue was purified by column chromatography (eluting with 3:1 hexane-EtOAc) to give 2-bromo-4-tert-butyl-6-nitroanisole (2 g, 37%).
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
4.54 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Six
Yield
70%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([C:8]([CH3:11])([CH3:10])[CH3:9])[CH:5]=[CH:4][C:3]=1[O:12][CH3:13].[N+:14]([O-:17])([OH:16])=[O:15]>C(OC(=O)C)(=O)C.CCOC(C)=O.C([O-])(O)=O.[Na+]>[N+:14]([O-:17])([OH:16])=[O:15].[Br:1][C:2]1[CH:7]=[C:6]([C:8]([CH3:10])([CH3:9])[CH3:11])[CH:5]=[C:4]([N+:14]([O-:16])=[O:15])[C:3]=1[O:12][CH3:13] |f:4.5|

Inputs

Step One
Name
Quantity
2.5 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
2.5 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)OC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
4.54 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)C(C)(C)C)OC
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=CC(=C1)C(C)(C)C)OC
Step Six
Name
Quantity
150 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvents were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (eluting with 3:1 hexane-EtOAc)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)(O)[O-]
Measurements
Type Value Analysis
AMOUNT: VOLUME 2.5 mL
YIELD: PERCENTYIELD 70%
Name
Type
product
Smiles
BrC1=C(C(=CC(=C1)C(C)(C)C)[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.